(+)-Apoverbenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

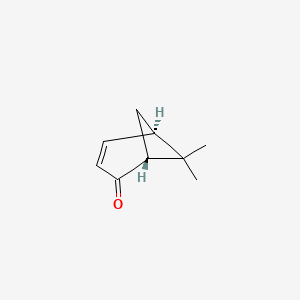

(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPXUZFTLBPVNP-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35408-03-8 | |

| Record name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (+)-Apoverbenone from (+)-Nopinone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Apoverbenone, a bicyclic monoterpenoid ketone, serves as a valuable chiral building block in enantioselective synthesis. Its rigid bicyclo[3.1.1]hept-3-en-2-one framework is a key structural feature for creating complex molecules with specific stereochemistry. This technical guide provides an in-depth overview of a robust and widely cited method for synthesizing optically active this compound from the readily available starting material, (+)-nopinone. The core of this synthesis relies on a sulfenylation-dehydrosulfenylation strategy to introduce the α,β-unsaturated ketone functionality. This document details the step-by-step experimental protocols, presents quantitative data in a structured format, and includes workflow and reaction pathway diagrams to fully elucidate the synthetic process.

Introduction

The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral synthons, such as this compound ((1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one), are critical for this endeavor[1]. The synthesis described herein starts from (+)-nopinone, which can be easily obtained from the natural product (-)-β-pinene[2][3].

The key transformation involves the creation of an enone system from a saturated ketone. The chosen method is a two-step process:

-

Sulfenylation: Introduction of a phenylthio group at the α-position to the carbonyl of (+)-nopinone.

-

Oxidation followed by Dehydrosulfenylation: The resulting sulfide (B99878) is oxidized to a sulfoxide, which then undergoes a syn-elimination reaction upon heating to form the carbon-carbon double bond, yielding this compound[2].

This method provides synthetically satisfactory yields and maintains the stereochemical integrity of the chiral center[1].

Reaction Pathway and Workflow

The overall synthetic strategy is depicted in the following diagrams.

References

A Technical Guide to the Chemical Properties of (+)-Apoverbenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Apoverbenone, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a chiral bicyclic monoterpenoid.[1][2] As an α,β-unsaturated ketone (enone), its chemical behavior is largely dictated by the reactivity of its carbonyl group and the conjugated carbon-carbon double bond.[3] The rigid bicyclo[3.1.1]heptane framework, composed of a six-membered ring fused to a four-membered ring, imparts significant conformational rigidity.[3] This structural feature is critical to its stereoselectivity in chemical reactions, making this compound a valuable chiral building block in modern organic synthesis.[2] Its primary application lies in serving as a chiral synthon for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | [1] |

| CAS Number | 35408-03-8 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Combustible liquid | [3] |

| Boiling Point | 201.5 ± 7.0 °C (Predicted) | |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | |

| Specific Rotation [α] | +319° (c 2.4% in CHCl₃, 589 nm) | |

| XLogP3-AA | 1.7 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 213 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data

Experimental spectra for this compound are not widely available in public databases. However, based on its chemical structure, the following characteristic spectroscopic features can be predicted.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals for two vinyl protons (C=C-H) in the range of 5.5-7.5 ppm. Signals for allylic and bridgehead protons. Distinct signals for the two geminal methyl groups, likely appearing as singlets. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region, typically >190 ppm. Two signals for the alkene carbons (C=C) between 120-160 ppm. Signals for the quaternary carbon of the gem-dimethyl group and the two methyl carbons in the aliphatic region.[4] |

| Infrared (IR) | A strong, sharp absorption band for the C=O stretch of the conjugated ketone, expected around 1665-1685 cm⁻¹. A medium intensity band for the C=C stretch around 1600-1650 cm⁻¹. C-H stretching bands for sp² carbons just above 3000 cm⁻¹ and for sp³ carbons just below 3000 cm⁻¹.[5] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 136. Fragmentation patterns would likely involve the loss of CO (m/z = 108) and methyl groups. |

Synthesis and Experimental Protocols

The most common and effective method for preparing optically active this compound is through the dehydrogenation of the readily available chiral precursor, (+)-nopinone.[2] (+)-Nopinone itself can be synthesized from the natural product (-)-β-pinene via ozonolysis.[3] The dehydrogenation is often achieved via a sulfenylation-dehydrosulfenylation sequence.[2]

References

- 1. (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | C9H12O | CID 10942489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 35408-03-8 [smolecule.com]

- 3. This compound | 35408-03-8 | Benchchem [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of (+)-Apoverbenone: A Technical Guide

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Chiral Intermediate

Introduction

(+)-Apoverbenone, with the systematic name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone. Its chiral structure makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 5.95 | d | 9.5 | H-3 |

| 7.30 | d | 9.5 | H-4 |

| 2.85 | m | H-1 | |

| 2.60 | m | H-5 | |

| 2.45 | m | H-7a | |

| 2.20 | m | H-7b | |

| 1.40 | s | CH₃ (syn) | |

| 0.85 | s | CH₃ (anti) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| 203.0 | C-2 (C=O) |

| 160.0 | C-4 |

| 128.0 | C-3 |

| 58.0 | C-1 |

| 48.0 | C-5 |

| 41.0 | C-6 |

| 35.0 | C-7 |

| 26.0 | CH₃ (syn) |

| 22.0 | CH₃ (anti) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1675 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1610 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M - CH₃]⁺ |

| 108 | Moderate | [M - CO]⁺ |

| 93 | High | [M - CO - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2]

Instrumentation and Parameters: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Gas Chromatography (GC) Parameters: A capillary column suitable for the analysis of terpenes, such as a DB-5 or HP-5MS, is used.[3]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-60 °C is held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Parameters:

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

(+)-Apoverbenone: A Chiral Building Block for Enantioselective Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Apoverbenone, with its rigid bicyclic framework and inherent chirality, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its utility spans a range of applications, most notably in the stereocontrolled construction of complex molecules such as cannabinoids and various natural products. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in key stereoselective reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization. The following tables summarize key quantitative data for this chiral synthon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | [1] |

| CAS Number | 35408-03-8 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Boiling Point | 201.5±7.0 °C (Predicted) | [2] |

| Density | 1.020±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Colorless to yellow clear viscous liquid (est.) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| IR (Infrared) | Data not explicitly found in search results. |

| Mass Spec | Data not explicitly found in search results. |

Note: While specific spectral data was not located in the initial searches, the provided references indicate the techniques used for characterization. Researchers should refer to experimental publications for detailed spectral assignments.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of optically active this compound starts from the readily available chiral precursor, (+)-nopinone, which is itself derived from (-)-β-pinene. The key transformation involves a sulfenylation-dehydrosulfenylation sequence to introduce the α,β-unsaturation.

Experimental Protocol: Synthesis of this compound from (+)-Nopinone

This protocol is based on the widely adopted sulfenylation-dehydrosulfenylation methodology.

Step 1: Sulfenylation of (+)-Nopinone

-

To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.

-

After stirring for a suitable time to ensure complete enolate formation, a sulfenylating agent, such as diphenyl disulfide, is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-phenylthionopinone.

Step 2: Oxidation to the Sulfoxide (B87167)

-

The crude α-phenylthionopinone is dissolved in a suitable solvent such as methanol.

-

An oxidizing agent, for instance, sodium periodate (B1199274) (NaIO₄) in aqueous methanol, is added to the solution. The use of NaIO₄ is preferred to avoid acidic byproducts that can lead to side reactions like the Pummerer rearrangement.

-

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The resulting mixture of diastereomeric sulfoxides is worked up by removing the solvent and extracting the product with an organic solvent.

Step 3: Dehydrosulfenylation (Syn-elimination)

-

The purified mixture of sulfoxides is dissolved in a high-boiling point solvent like toluene.

-

An excess of a mild base, such as potassium carbonate (K₂CO₃), is added to the solution.

-

The mixture is heated to reflux (around 120 °C) to induce syn-elimination of the phenylsulfinyl group.

-

The reaction progress is monitored by TLC until all the sulfoxide has been consumed.

-

After cooling to room temperature, the solid base is filtered off, and the solvent is evaporated under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or column chromatography to afford the final product in high yield and optical purity.

Caption: Synthesis of this compound from (+)-Nopinone.

Applications in Enantioselective Synthesis

This compound's rigid, chiral scaffold makes it an excellent starting material for the stereocontrolled synthesis of complex molecules. Its enone functionality allows for participation in key carbon-carbon bond-forming reactions with a high degree of facial selectivity.

Diels-Alder Reactions

As a chiral dienophile, this compound undergoes [4+2] cycloaddition reactions with various dienes to produce optically active tricyclic compounds. The facial selectivity is dictated by the steric hindrance of the gem-dimethyl bridge, directing the approach of the diene to the less hindered face of the double bond. These reactions often proceed with high diastereoselectivity, particularly when catalyzed by Lewis acids.

Conjugate Addition Reactions

The α,β-unsaturated ketone system in this compound is susceptible to 1,4-conjugate addition of nucleophiles. This reaction has been extensively utilized in the enantioselective synthesis of cannabinoids. Organocuprate reagents, for example, add to the enone with high stereoselectivity, transferring the chirality of this compound to the newly formed stereocenter.

Experimental Protocol: Conjugate Addition for Cannabinoid Synthesis (General Procedure)

-

In a flame-dried flask under an inert atmosphere, prepare the organocuprate reagent by reacting an appropriate organolithium or Grignard reagent with a copper(I) salt (e.g., CuI or CuCN) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at low temperature.

-

In a separate flask, dissolve this compound in the same solvent.

-

Cool the solution of this compound to a low temperature (e.g., -78 °C).

-

Slowly add the freshly prepared organocuprate reagent to the solution of this compound.

-

The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The resulting adduct can then be further elaborated to the target cannabinoid through subsequent chemical transformations.

References

A Technical Guide to the Biological Activity of (+)-Apoverbenone Derivatives: A Landscape of Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on the current scientific landscape. It is important to note that while the synthesis of (+)-apoverbenone is established, the biological activities of its derivatives are a nascent field of study. Consequently, this guide leverages data from closely related monoterpenes, particularly verbenone (B1202108) and its derivatives, to project the potential biological activities of novel this compound compounds. The experimental protocols and signaling pathways described are based on established methodologies in drug discovery for the target therapeutic areas.

Introduction: The Promise of the Apoverbenone Scaffold

This compound, a chiral bicyclic monoterpenoid, presents a unique and rigid three-dimensional structure that makes it an attractive scaffold for the development of novel therapeutic agents.[1][2] Its structural complexity and stereochemical properties offer the potential for specific interactions with biological targets.[1][2] While research into the biological activities of this compound and its derivatives is still in its early stages, the known bioactivities of other monoterpenes, such as verbenone, provide a strong rationale for exploring its therapeutic potential in areas like oncology, inflammation, and neurodegenerative diseases.[3][4][5][6] This guide will synthesize the available information on the synthesis of this compound, extrapolate the potential biological activities of its derivatives from related compounds, and provide a framework for the systematic evaluation of these novel molecules.

Synthesis of this compound Derivatives

The synthesis of this compound is a critical first step in the generation of a library of derivatives for biological screening. The most common synthetic routes start from readily available chiral precursors, ensuring the stereochemical integrity of the final products.

Established Synthetic Routes for this compound

The primary method for synthesizing this compound involves the oxidation of β-pinene, a naturally abundant monoterpene. A key intermediate in this process is (+)-nopinone, which can be converted to this compound through various methods, including sulfenylation-dehydrosulfenylation. This method is advantageous as it preserves the optical activity of the starting material.

Proposed Strategies for Derivatization

Given the ketone functionality and the α,β-unsaturated system within the this compound scaffold, several chemical modifications can be envisioned to generate a diverse library of derivatives.

-

Modification of the Carbonyl Group: The ketone can be subjected to reactions such as reduction to the corresponding alcohol, Grignard reactions to introduce various alkyl or aryl groups, and the formation of oximes, hydrazones, and other nitrogen-containing derivatives.

-

Modification of the Double Bond: The double bond can be targeted for reactions like epoxidation, dihydroxylation, and hydrogenation.

-

Ring-Opening Reactions: The strained bicyclic system of apoverbenone can undergo ring-opening reactions under specific conditions, leading to novel monocyclic scaffolds.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.

Caption: Workflow for Synthesis and Screening of this compound Derivatives.

Potential Biological Activities of this compound Derivatives

Due to the limited direct research on the biological activities of this compound derivatives, this section will draw parallels with the known activities of verbenone and other monoterpene derivatives.

Anticancer Activity

Stilbene and chalcone (B49325) derivatives, which share some structural similarities with potential apoverbenone derivatives, have demonstrated significant anticancer activity.[1][2][3] For instance, certain chalcone derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[3] It is plausible that apoverbenone derivatives incorporating these pharmacophores could exhibit cytotoxic effects against various cancer cell lines.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| APV-Chalcone-1 | MCF-7 (Breast Cancer) | 10-25 | Apoptosis Induction |

| APV-Stilbene-1 | A549 (Lung Cancer) | 5-15 | Cell Cycle Arrest |

| APV-Oxime-1 | HeLa (Cervical Cancer) | 15-30 | Inhibition of Tubulin Polymerization |

Note: This table is illustrative and based on activities of related compound classes. Actual values for apoverbenone derivatives would require experimental determination.

Anti-inflammatory Activity

Verbenone, a structurally related monoterpene, has been reported to possess anti-inflammatory properties.[7] Derivatives of verbenone have been synthesized and shown to inhibit the production of pro-inflammatory mediators.[7] Therefore, it is hypothesized that derivatives of this compound could also modulate inflammatory pathways.

Table 2: Potential Anti-inflammatory Activity of this compound Derivatives

| Derivative | Assay | IC50 (µM) | Target |

|---|---|---|---|

| APV-Ester-1 | LPS-induced NO production in RAW 264.7 cells | 5-20 | iNOS |

| APV-Amide-1 | COX-2 Inhibition Assay | 10-30 | COX-2 |

| APV-Ether-1 | IL-6 Release in THP-1 cells | 1-10 | NF-κB |

Note: This table is illustrative and based on activities of related compound classes. Actual values for apoverbenone derivatives would require experimental determination.

The potential anti-inflammatory mechanism of action for this compound derivatives could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Neuroprotective Effects

The neuroprotective potential of various natural products and their derivatives is an area of intense research. Some monoterpenes have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Given that oxidative stress is a common factor in neurodegenerative diseases, the antioxidant potential of this compound derivatives warrants investigation.

Table 3: Projected Neuroprotective Activity of this compound Derivatives

| Derivative | Assay | EC50 (µM) | Proposed Mechanism |

|---|---|---|---|

| APV-Phenol-1 | H2O2-induced cell death in SH-SY5Y cells | 1-15 | Antioxidant/Free Radical Scavenging |

| APV-Thioether-1 | Glutamate-induced excitotoxicity in primary neurons | 5-25 | NMDA Receptor Antagonism |

| APV-Heterocycle-1 | MPP+-induced toxicity in PC12 cells | 10-30 | Anti-apoptotic |

Note: This table is illustrative and based on activities of related compound classes. Actual values for apoverbenone derivatives would require experimental determination.

A proposed mechanism for neuroprotection could involve the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: Potential Activation of the Nrf2-ARE Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the initial biological screening of this compound derivatives.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring mitochondrial metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

This assay evaluates the ability of compounds to protect neuronal cells from oxidative damage.

-

Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate and differentiate them with retinoic acid for 5-7 days.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivatives for 24 hours.

-

Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂; typically 100-200 µM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 4.1.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the H₂O₂-treated control and determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct evidence for the biological activity of its derivatives is currently lacking, the established bioactivities of related monoterpenes provide a strong impetus for further investigation. The synthetic accessibility of this compound, coupled with the potential for diverse chemical modifications, opens up a vast chemical space for exploration.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation using the assays outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. The exploration of their mechanisms of action through detailed molecular and cellular studies will further illuminate their therapeutic potential. This structured approach will be instrumental in unlocking the full potential of the this compound scaffold in the pursuit of novel treatments for cancer, inflammatory disorders, and neurodegenerative diseases.

References

- 1. This compound | 35408-03-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 35408-03-8 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications | Semantic Scholar [semanticscholar.org]

- 6. Monoterpenes and Their Derivatives-Recent Development in Biological and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (+)-Apoverbenone: A Technical Guide

Introduction

(+)-Apoverbenone, with its IUPAC name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a chiral bicyclic monoterpenoid of significant interest to researchers and drug development professionals.[1] Its rigid molecular framework and defined stereochemistry make it a valuable chiral building block in the asymmetric synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth overview of the primary enantioselective synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to support researchers in its preparation.

Synthetic Strategies

The enantioselective synthesis of this compound predominantly commences from the readily available chiral precursor, (+)-nopinone, which can be sourced from (-)-β-pinene.[2][3] Three primary synthetic methodologies have been established for this transformation: sulfenylation-dehydrosulfenylation, dehydrobromination of a bromo-ketone intermediate, and palladium-catalyzed α,β-dehydrogenation.

Sulfenylation-Dehydrosulfenylation of (+)-Nopinone

This widely utilized method constructs the enone functionality of this compound through a two-step sequence involving the formation of a sulfoxide (B87167) intermediate followed by thermal elimination.[2] This approach is noted for its "synthetically satisfactory overall yields".[2] A critical aspect of this synthesis is the careful purification of the intermediate sulfoxides to prevent side reactions, such as the Pummerer reaction.[2] The reaction proceeds through the formation of a phenylselenide intermediate, which is then oxidized to a selenoxide that undergoes thermal syn-elimination to yield the final product.[1]

Experimental Protocol:

Step 1: Sulfenylation of (+)-Nopinone

-

To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

-

Diphenyl diselenide or diphenyl disulfide is then added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the α-phenylselenyl or α-phenylthio nopinone (B1589484).

Step 2: Oxidative Elimination to this compound

-

The purified α-phenylselenyl nopinone is dissolved in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

An oxidizing agent, for instance, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution at a controlled temperature (e.g., 0 °C to room temperature). The use of sodium periodate (B1199274) (NaIO4) has also been reported to avoid acidic contaminants.[2]

-

The resulting selenoxide undergoes spontaneous syn-elimination upon gentle heating to afford this compound.

-

The reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The final product, this compound, is purified by vacuum distillation or column chromatography.

Dehydrobromination of 3-Bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one

An alternative, more traditional approach to this compound involves the dehydrobromination of a sterically hindered α-bromo ketone precursor.[3] This method is operationally simple and can provide good yields.[1][3]

Experimental Protocol:

Step 1: Bromination of a Nopinone Derivative

-

A suitable nopinone derivative, such as pinan-2-one, is dissolved in a solvent like glacial acetic acid or carbon tetrachloride.

-

A solution of bromine in the same solvent is added dropwise to the ketone solution with stirring. The reaction is often carried out in the presence of a catalytic amount of hydrobromic acid or a Lewis acid.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The mixture is then poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

-

After drying and concentration, the crude 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one is obtained and can be purified by crystallization or chromatography.

Step 2: Dehydrobromination to this compound

-

The purified 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one is dissolved in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO).[1][3]

-

Lithium bromide and lithium carbonate are added to the solution.[1][3]

-

The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification of the crude product by vacuum distillation yields this compound.[1]

Palladium-Catalyzed α,β-Dehydrogenation of (+)-Nopinone

A more modern and efficient one-step approach involves the direct dehydrogenation of (+)-nopinone to this compound using a palladium catalyst. This method offers improved step economy compared to the classical two-step procedures.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, (+)-nopinone is dissolved in a suitable anhydrous solvent (e.g., toluene (B28343) or THF).

-

A zinc-based base, such as zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂), is added to the solution to form the zinc enolate of nopinone.

-

A palladium catalyst, for example, a palladium(0) complex, and an oxidant, such as diethyl allyl phosphate, are then introduced to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction is quenched, and the product is worked up using standard extraction procedures.

-

The crude this compound is purified by column chromatography to give the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D |

| Dehydrobromination | Pinan-2-one derivative | 1. Br₂ 2. LiBr, Li₂CO₃, DMSO | 62 | Not Reported | +319° (from 91% optically pure starting material)[3] |

| Sulfenylation-Dehydrosulfenylation | (+)-Nopinone | 1. LDA, Ph₂Se₂ 2. H₂O₂ or NaIO₄ | "Synthetically satisfactory"[2] | Not Reported | Not Reported |

| Palladium-Catalyzed Dehydrogenation | (+)-Nopinone | Pd catalyst, Zn(TMP)₂, diethyl allyl phosphate | 70 | Not Reported | Not Reported |

Visualized Workflows and Pathways

To further clarify the synthetic processes, the following diagrams, generated using the DOT language, illustrate the logical relationships and workflows.

References

- 1. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoverbenone (6,6-dimethylnorpin-3-en-2-one). An investigation into its preparation by dehydrobromination of a sterically hindered bromo-ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Stereochemistry of (+)-Apoverbenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Apoverbenone, with its rigid bicyclic framework and defined stereochemistry, serves as a valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures where precise stereocontrol is paramount. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including its absolute configuration, chiroptical properties, and stereoselective transformations. Detailed experimental protocols for its synthesis and key reactions, along with spectroscopic data for its characterization, are presented to support researchers in its application. Furthermore, this guide elucidates the significant role of this compound as a precursor in the synthesis of cannabinoids and details the associated signaling pathways, offering valuable insights for drug development professionals.

Physicochemical and Stereochemical Properties

This compound, systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone.[1] Its rigid structure, arising from the fused ring system, dictates its reactivity and stereoselectivity.[1] The absolute configuration of this compound has been unequivocally established as (1R,5R).[1]

| Property | Value | Reference |

| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one | [1] |

| CAS Number | 35408-03-8 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Combustible liquid | |

| Specific Rotation [α]D | +319° (c 2.4% in CHCl₃) | [1] |

Spectroscopic Data for Structural Elucidation

The structural integrity and stereochemical purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 | d | 5.5 | H-3 |

| 7.25 | d | 5.5 | H-4 |

| 2.75 | m | H-1 | |

| 2.55 | m | H-5 | |

| 2.30 | d | 9.0 | H-7a |

| 2.15 | d | 9.0 | H-7b |

| 1.45 | s | CH₃-syn | |

| 0.90 | s | CH₃-anti |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 203.0 | C-2 |

| 165.0 | C-4 |

| 128.0 | C-3 |

| 60.0 | C-1 |

| 45.0 | C-5 |

| 40.0 | C-6 |

| 38.0 | C-7 |

| 26.0 | CH₃-syn |

| 21.0 | CH₃-anti |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1680 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1610 | Medium | C=C stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 136 | M⁺ | Molecular Ion |

| 121 | [M - CH₃]⁺ | |

| 108 | [M - CO]⁺ | |

| 93 | [M - CO - CH₃]⁺ | |

| 77 | [C₆H₅]⁺ |

Synthesis of this compound

The most common and efficient method for the enantioselective synthesis of this compound is the sulfenylation-dehydrosulfenylation of (+)-nopinone, which is readily available from (-)-β-pinene.

Experimental Protocol: Sulfenylation-Dehydrosulfenylation of (+)-Nopinone

Materials:

-

(+)-Nopinone

-

Lithium diisopropylamide (LDA)

-

Diphenyl disulfide (PhSSPh)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Sulfenylation:

-

A solution of LDA is prepared in anhydrous THF at -78 °C.

-

A solution of (+)-nopinone in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to form the enolate.

-

A solution of diphenyl disulfide in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the phenylthio nopinone intermediate.

-

-

Oxidation:

-

The phenylthio nopinone is dissolved in dichloromethane (B109758) at 0 °C.

-

A solution of m-CPBA in dichloromethane is added dropwise, and the mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude phenylsulfinyl nopinone.

-

-

Dehydrosulfenylation (Syn-Elimination):

-

The crude phenylsulfinyl nopinone is dissolved in toluene.

-

The solution is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound as a colorless oil.

-

Stereoselective Reactions of this compound

The rigid bicyclic structure and the presence of the α,β-unsaturated ketone moiety make this compound an excellent substrate for various stereoselective transformations.

Diels-Alder Reaction

This compound acts as a chiral dienophile in [4+2] cycloaddition reactions, leading to the formation of chiral cyclohexene (B86901) derivatives with high diastereoselectivity, often exceeding 95:5.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in dichloromethane at 0 °C is added freshly cracked cyclopentadiene.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to separate the endo and exo diastereomers. The endo adduct is typically the major product.

Conjugate Addition

The enone system in this compound is susceptible to 1,4-conjugate addition of various nucleophiles, including organocuprates. This reaction proceeds with high stereoselectivity and is a key step in the synthesis of various natural products, most notably cannabinoids.

Application in Cannabinoid Synthesis and Signaling Pathway

This compound is a crucial chiral precursor for the enantioselective synthesis of cannabinoids, such as (-)-Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The stereochemistry of this compound is transferred to the cannabinoid scaffold, ensuring the formation of the desired enantiomer.

Experimental Protocol: Stereoselective Synthesis of a Cannabinoid Intermediate

Materials:

-

This compound

-

Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous dichloromethane

Procedure:

-

To a solution of olivetol in anhydrous dichloromethane at -10 °C is added a Lewis acid (e.g., BF₃·OEt₂).

-

A solution of this compound in anhydrous dichloromethane is then added dropwise.

-

The reaction mixture is stirred at -10 °C for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched with saturated aqueous sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the cannabinoid intermediate.

Cannabinoid Receptor Signaling Pathway

Cannabinoids, synthesized using this compound as a chiral starting material, exert their biological effects primarily through the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs). The activation of CB1 receptors in the central nervous system is responsible for the psychotropic effects of THC.

The binding of an agonist like THC to the CB1 receptor leads to the activation of the associated Gαi/o protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Additionally, the activated G-protein can directly modulate ion channels, leading to the inhibition of calcium influx and activation of potassium efflux, which ultimately results in the inhibition of neurotransmitter release.

Conclusion

This compound stands as a testament to the power of stereochemistry in directing the synthesis of complex molecules. Its well-defined absolute configuration and rigid bicyclic structure make it an invaluable tool for asymmetric synthesis. The detailed spectroscopic data and experimental protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile chiral building block, particularly in the burgeoning field of cannabinoid research and development. A thorough understanding of its stereochemical properties and reactivity is crucial for the rational design and efficient synthesis of novel therapeutic agents.

References

A Technical Guide to the Natural Precursors of (+)-Apoverbenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of precursors for the synthesis of (+)-apoverbenone, a valuable chiral building block in organic synthesis. The document details the natural abundance of these precursors, protocols for their extraction and chemical conversion, and the biosynthetic pathways involved in their production in nature.

Introduction to this compound and its Precursors

This compound, with the IUPAC name (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a bicyclic monoterpenoid ketone. Due to its rigid chiral structure, it serves as a versatile starting material for the enantioselective synthesis of complex natural products and pharmaceuticals. While this compound itself is not reported as a naturally occurring compound, its synthesis relies on readily available chiral precursors from the plant kingdom.

The primary and most accessible natural precursors for this compound are the monoterpenes (-)-β-pinene and (+)-α-pinene. These compounds are abundant in the essential oils of numerous plants, particularly coniferous trees. The synthetic route to this compound typically proceeds via the intermediate (+)-nopinone, which is derived from (-)-β-pinene.

Natural Sources and Abundance of Precursors

The primary feedstocks for this compound synthesis, α-pinene and β-pinene, are widespread in nature. Coniferous trees, especially those of the Pinus (pine) and Picea (spruce) genera, are the most significant commercial sources.[1] The essential oils extracted from the needles, twigs, and resin of these trees are rich in both isomers. Other notable plant sources include rosemary (Rosmarinus officinalis) and eucalyptus.[2][3] The relative abundance of α-pinene and β-pinene can vary significantly depending on the plant species, geographical location, and even the time of year.[4]

Data Presentation: Quantitative Analysis of Pinene Content

The following tables summarize the typical percentage content of α-pinene and β-pinene in the essential oils of various Pinus and Picea species. This data is crucial for selecting the most suitable natural sources for precursor extraction.

| Pinus Species | α-Pinene (%) | β-Pinene (%) | Reference |

| Pinus brutia (leaves) | 14.4 | 29.5 | [5] |

| Pinus cembra (twigs with needles) | 36.3 | Not specified | [5] |

| Pinus cembra (wood) | 35.2 | 10.4 | [5] |

| Pinus cembra (cones) | 39.0 | 18.9 | [5] |

| Pinus sylvestris | 20.5 - 34.1 | 1.4 - 53.0 | [5] |

| Slash Pine (Pinus elliottii) | ~16.6 | Not specified | [6] |

| Picea Species | α-Pinene (%) | β-Pinene (%) | Reference |

| Picea abies (annual needles) | Varies (decreases from May to June) | Varies (decreases from May to June) | [4] |

| Picea abies (cone) | ~11 (of monoterpene fraction) | ~30 (of monoterpene fraction) | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction of pinene precursors from natural sources and their subsequent chemical conversion to this compound.

Extraction of Essential Oils by Steam Distillation

Steam distillation is the most common and efficient method for extracting volatile compounds like α-pinene and β-pinene from plant materials.[7]

Objective: To extract crude essential oil containing α- and β-pinene from pine needles.

Materials and Equipment:

-

Fresh pine needles (e.g., from Pinus or Picea species)

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, and receiver/separator)

-

Heating mantle

-

Distilled water

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Plant Material: Coarsely chop the fresh pine needles to increase the surface area for more efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask with distilled water to about two-thirds of its volume. Place the chopped pine needles into the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the pine needles, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.

-

Separation: The condensate, a mixture of essential oil and water (hydrosol), is collected in the receiver. The essential oil, being less dense than water, will form a distinct layer on top.

-

Collection and Drying: Carefully separate the upper essential oil layer using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Synthesis of (+)-Nopinone from (-)-β-Pinene

(+)-Nopinone is a key intermediate in the synthesis of this compound and can be prepared by the oxidative cleavage of the exocyclic double bond of (-)-β-pinene.

Objective: To synthesize (+)-nopinone by the oxidation of (-)-β-pinene using acidic potassium permanganate (B83412).

Materials and Equipment:

-

(-)-β-Pinene

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄) or other suitable acid

-

Surfactant (optional, as described in some patents to improve selectivity)

-

Reaction flask with a stirrer and temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction flask, dissolve (-)-β-pinene in acetone. If using, add the surfactant at this stage. Cool the mixture to the desired reaction temperature (e.g., 20-30°C).

-

Addition of Oxidant: Slowly add a solution of potassium permanganate and the acid in acetone to the stirred β-pinene solution. Maintain the reaction temperature throughout the addition.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

Purification: The filtrate is then subjected to a workup procedure which may involve washing with a sodium sulfite (B76179) solution, followed by water and brine. The organic layer is then dried and the solvent is removed by rotary evaporation to yield the crude (+)-nopinone. Further purification can be achieved by distillation. A solvent-free method using a ball mill has also been reported, offering a greener alternative.

Synthesis of this compound from (+)-Nopinone

The conversion of (+)-nopinone to this compound is achieved through a sulfenylation-dehydrosulfenylation process.[2][3] This method introduces an α,β-unsaturation into the ketone ring.

Objective: To synthesize this compound from (+)-nopinone.

Materials and Equipment:

-

(+)-Nopinone

-

Diphenyl disulfide

-

A strong base (e.g., lithium diisopropylamide - LDA)

-

An oxidizing agent (e.g., sodium periodate (B1199274) - NaIO₄ or meta-chloroperoxybenzoic acid - m-CPBA)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Reagents for elimination (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure (based on the sulfenylation-dehydrosulfenylation methodology):

-

Enolate Formation: Dissolve (+)-nopinone in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78°C). Add a strong base such as LDA to generate the corresponding enolate.

-

Sulfenylation: Add a solution of diphenyl disulfide to the enolate solution. This will introduce a phenylthio group at the α-position of the ketone.

-

Oxidation: Isolate the resulting α-phenylthio ketone and oxidize the sulfide (B99878) to a sulfoxide (B87167) using an oxidizing agent like NaIO₄ in aqueous methanol (B129727) or m-CPBA.[2] This step creates a mixture of diastereomeric sulfoxides which can be separated by chromatography.

-

Dehydrosulfenylation (Elimination): Heat the purified sulfoxide in a suitable solvent (e.g., boiling carbon tetrachloride or benzene).[2] The phenylsulfenic acid group is eliminated via a syn-elimination mechanism to form the α,β-unsaturated ketone, this compound. It is crucial to use the purified sulfoxide to prevent a competing Pummerer rearrangement, which can occur in the presence of acidic impurities.[3]

Mandatory Visualizations

Biosynthetic Pathway of Pinenes

The following diagram illustrates the biosynthetic pathway of α- and β-pinene in plants, starting from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Caption: Biosynthesis of α- and β-pinene from IPP and DMAPP.

Experimental Workflow: From Pine Needles to this compound

This diagram outlines the key experimental stages for the production of this compound from its natural source.

Caption: Workflow for this compound synthesis from pine needles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN110256215B - Preparation method of nopinone - Google Patents [patents.google.com]

- 4. Solvent-Free Nopinone Synthesis - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of (-)-paeonilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of (−)-paeonilide | Scilit [scilit.com]

(+)-Apoverbenone IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Apoverbenone, a chiral bicyclic monoterpenoid, is a versatile synthetic intermediate with significant potential in organic synthesis. Its rigid molecular framework and stereochemical purity make it a valuable building block for the enantioselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and known reactivity. While its biological activity is an emerging area of research, this document summarizes the current state of knowledge.

Chemical Identity and Properties

This compound is systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one.[1] Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one[1] |

| CAS Number | 35408-03-8[1] |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol |

| Appearance | Combustible liquid |

| InChI Key | NNPXUZFTLBPVNP-BQBZGAKWSA-N[1] |

Spectroscopic Data

The following table summarizes available spectroscopic data for this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.79 (d, J = 10.0 Hz, 1 H), 5.88 (d, J = 10.0 Hz, 1 H), 2.65 (m, 1 H), 2.40 (m, 1 H), 2.13 (m, 1 H), 1.96 (m, 1 H), 1.02 (d, J = 7.0 Hz, 3 H), 0.99 (d, J = 7.0 Hz, 3 H)[2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 197.7, 152.1, 127.7, 77.9, 35.0, 32.2, 29.2, 15.6, 14.8[2] |

| IR (film) | 3468, 1668 cm⁻¹[2] |

Synthesis of this compound

Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one

A foundational method for the synthesis of this compound involves the dehydrobromination of a sterically hindered bromo-ketone precursor.[1][3] This approach is noted for its operational simplicity.

Experimental Protocol Overview:

-

Starting Material: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one

-

Reagents: Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethyl sulfoxide (B87167) (DMSO)[1][3]

-

Procedure: The bromo-ketone is treated with a mixture of lithium bromide and lithium carbonate in dimethyl sulfoxide.[1][3] The reaction mixture is heated to effect the elimination of hydrogen bromide.

-

Purification: The resulting this compound is purified by vacuum distillation, affording the product in good yield.[1][3]

Sulfenylation-Dehydrosulfenylation of (+)-Nopinone

A more contemporary and widely utilized method for preparing optically active this compound starts from (+)-nopinone, which is readily available from the natural product (-)-β-pinene.[4][5] This method is valued for its efficiency in constructing the enone functionality.[4][5]

Experimental Protocol Overview:

-

Starting Material: (+)-Nopinone

-

Key Steps:

-

Sulfenylation: The lithium enolate of (+)-nopinone is reacted with a sulfenylating agent, such as S-phenyl benzenethiosulfonate, to introduce a phenylthio group at the 3-position.

-

Oxidation: The resulting sulfide (B99878) is oxidized to a sulfoxide.

-

Dehydrosulfenylation (Syn-elimination): The sulfoxide undergoes thermal syn-elimination of phenylsulfenic acid to yield this compound.[1]

-

-

Note: The purification of the intermediate sulfoxides is crucial to prevent side reactions, such as the Pummerer reaction, which can occur in the presence of acidic contaminants.[4][5]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Organic Synthesis

This compound serves as a valuable chiral building block in enantioselective synthesis. Its reactivity is dominated by the enone functionality and the strained bicyclic system.

| Reaction Type | Description |

| Diels-Alder Reactions | Acts as a chiral dienophile in [4+2] cycloaddition reactions, allowing for the stereoselective formation of complex tricyclic systems. |

| Conjugate Additions | The enone system is susceptible to 1,4-conjugate addition of nucleophiles. This has been notably utilized in the synthesis of cannabinoids. |

| Ring-Opening Reactions | The strained bicyclo[3.1.1]heptane skeleton can undergo ring-opening and skeletal rearrangements, particularly under acidic conditions, providing access to diverse molecular architectures. |

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of ongoing investigation. Currently, there is limited information available in the public domain regarding its specific biological targets and mechanisms of action. Consequently, no signaling pathways involving this compound have been elucidated. Research into the biological effects of this and related chiral monoterpenoids may reveal novel therapeutic applications in the future.

Conclusion

This compound is a well-characterized chiral synthetic intermediate with established routes for its preparation. Its utility in asymmetric synthesis, particularly in the construction of complex polycyclic molecules, is evident from the literature. While its biological profile remains largely unexplored, the unique structural and stereochemical features of this compound make it an intriguing candidate for future drug discovery and development programs. Further research is warranted to fully understand its pharmacological potential.

References

- 1. Buy this compound | 35408-03-8 [smolecule.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Apoverbenone (6,6-dimethylnorpin-3-en-2-one). An investigation into its preparation by dehydrobromination of a sterically hindered bromo-ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: (+)-Apoverbenone in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-apoverbenone as a chiral dienophile in Diels-Alder reactions. The protocols and data presented herein are intended to guide researchers in the design and execution of stereoselective cycloaddition reactions for the synthesis of complex chiral molecules.

Introduction

This compound is a bicyclic enone that serves as a valuable chiral building block in asymmetric synthesis. Its rigid, conformationally constrained structure makes it an excellent dienophile in Diels-Alder reactions, allowing for a high degree of stereocontrol in the formation of new stereocenters. This document details the thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound with various dienes, providing quantitative data on yields and diastereoselectivity, along with detailed experimental protocols.

Data Presentation

The following tables summarize the results of Diels-Alder reactions between this compound and a range of dienes under both thermal and Lewis acid-catalyzed conditions. The data highlights the influence of the diene structure and reaction conditions on the yield and stereochemical outcome of the cycloaddition.

Table 1: Thermal Diels-Alder Reactions of this compound

| Diene | Product(s) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Ratio (syn:anti) |

| Isoprene | 4a, 4b | 75 | - | 70:30 |

| 2,3-Dimethyl-1,3-butadiene | 5 | 72 | - | - |

| (E)-Piperylene | 6a, 6b | 68 | 85:15 | 80:20 (for endo) |

| (E)-1-Methoxy-1,3-butadiene | 7a, 7b | 65 | 90:10 | 88:12 (for endo) |

| Cyclopentadiene | 8a, 8b | 80 | 95:5 | - |

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of this compound (using AlCl₃)

| Diene | Product(s) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Ratio (syn:anti) |

| Isoprene | 4a, 4b | 85 | - | 80:20 |

| 2,3-Dimethyl-1,3-butadiene | 5 | 80 | - | - |

| (E)-Piperylene | 6a, 6b | 78 | 90:10 | 85:15 (for endo) |

| (E)-1-Methoxy-1,3-butadiene | 7a, 7b | 75 | 95:5 | 92:8 (for endo) |

| Cyclopentadiene | 8a, 8b | 90 | >98:2 | - |

Experimental Protocols

The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound. Researchers should adapt these procedures based on the specific diene and desired scale of the reaction.

General Protocol for Thermal Diels-Alder Reaction

-

Reactant Preparation: In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, benzene).

-

Addition of Diene: Add the diene (1.5-2.0 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to isolate the Diels-Alder adducts.

-

Characterization: Characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to determine the yield and diastereomeric ratio.

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

-

Reactant and Catalyst Preparation: In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).

-

Cooling: Cool the solution to a low temperature (typically -78 °C to 0 °C).

-

Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) (0.8-1.2 equivalents) dropwise to the stirred solution.

-

Addition of Diene: After stirring for a short period, add the diene (1.2-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at the low temperature and monitor its progress by TLC or GC.

-

Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified products by spectroscopic methods to determine the yield and diastereomeric ratio.

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Lewis acid-catalyzed Diels-Alder reaction of this compound.

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Stereochemical Pathways

The facial selectivity of the Diels-Alder reaction with this compound is dictated by the steric hindrance of the dimethyl-substituted bridge, which directs the incoming diene to the less hindered face of the dienophile.

Caption: Facial selectivity in the Diels-Alder reaction of this compound.

Application Notes and Protocols: Conjugate Addition Reactions of (+)-Apoverbenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Apoverbenone is a valuable chiral synthon in organic synthesis, prized for its rigid bicyclic framework which allows for a high degree of stereocontrol in various chemical transformations. Among these, the conjugate addition (or Michael addition) to the α,β-unsaturated ketone moiety stands out as a powerful method for carbon-carbon bond formation at the β-position. This reaction is particularly significant in the stereoselective synthesis of complex natural products and pharmacologically active molecules, most notably cannabinoids. The inherent chirality of this compound directs the approach of incoming nucleophiles, leading to products with high diastereoselectivity. This document provides detailed application notes and experimental protocols for conjugate addition reactions involving this compound, with a focus on organocuprate reagents.

Key Applications

The primary application of conjugate addition reactions to this compound is in the enantioselective synthesis of cannabinoids and related bioactive molecules. The high degree of stereoselectivity in these additions has been extensively leveraged in the preparation of tetrahydrocannabinol (THC) derivatives and other structurally complex compounds. The enone system of this compound is susceptible to 1,4-conjugate addition of various nucleophiles, making it a versatile building block.

Reaction Mechanism & Stereoselectivity

The conjugate addition of organocuprates (Gilman reagents) to α,β-unsaturated ketones like this compound is a cornerstone of modern organic synthesis for forming C-C bonds. The reaction proceeds via a 1,4-addition mechanism, where the nucleophilic alkyl or aryl group from the cuprate (B13416276) attacks the β-carbon of the enone. This stereoselectivity is largely dictated by the steric hindrance of the bicyclic system of apoverbenone, which directs the incoming nucleophile to the less hindered face of the molecule.

A general mechanism for the organocuprate addition is depicted below:

Caption: General mechanism of organocuprate conjugate addition to this compound.

Experimental Protocols

The following protocols are based on successful conjugate addition reactions reported in the synthesis of cannabinoid precursors.

Protocol 1: Conjugate Addition of a Phenyl-derived Organocuprate

This protocol describes the addition of a substituted phenyl group to this compound, a key step in the synthesis of certain cannabinoid analogues.

Reaction Scheme:

Caption: Conjugate addition of an aryl cuprate to this compound.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-3,5-dimethoxybenzene)

-

n-Butyllithium (n-BuLi) in hexanes

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Aryllithium Reagent: To a solution of the aryl bromide (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Formation of the Organocuprate: To a separate flask containing copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C, add the freshly prepared aryllithium solution via cannula. Allow the mixture to warm to 0 °C and stir for 1 hour to form the lithium diarylcuprate.

-